![molecular formula C11H13FO B1467254 {1-[(4-Fluorophenyl)methyl]cyclopropyl}methanol CAS No. 1427381-05-2](/img/structure/B1467254.png)
{1-[(4-Fluorophenyl)methyl]cyclopropyl}methanol
説明
“{1-[(4-Fluorophenyl)methyl]cyclopropyl}methanol” is a chemical compound with the molecular formula C11H13FO . It has a molecular weight of 180.22 . The compound is an off-white solid . It is primarily used for research and development purposes .
Synthesis Analysis
The synthesis of cyclopropylmethanol compounds, including “this compound”, often involves the dehydrogenation of cyclopropanecarboxaldehyde . This process is carried out in the presence of a cobalt or nickel catalyst under pressure and temperature hydrogenation conditions .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H11FO/c11-9-3-1-8(2-4-9)10(7-12)5-6-10/h1-4,12H,5-7H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
“this compound” is an off-white solid . It has a molecular weight of 180.22 and a molecular formula of C11H13FO . Additional physical and chemical properties such as melting point, boiling point, and density are not specified in the available resources.科学的研究の応用
Anti-tubercular Agents
Research by Dwivedi et al. (2005) describes an efficient synthesis of phenyl cyclopropyl methanones, which were further reduced to respective alcohols, demonstrating significant anti-tubercular activities against Mycobacterium tuberculosis H37Rv. The most active compounds exhibited activity against multidrug-resistant (MDR) strains, highlighting their potential as new classes of anti-mycobacterial agents Dwivedi et al., 2005.
Catalysis and Chemical Synthesis
A study by Sarki et al. (2021) reported on the use of methanol as both a C1 synthon and H2 source for selective N-methylation of amines and transfer hydrogenation of nitroarenes to anilines. This method, utilizing RuCl3 as a catalyst, underscores the versatility of methanol in facilitating clean and efficient chemical transformations Sarki et al., 2021.
Molecular Structure Analysis
The molecular structure and intramolecular hydrogen bonding of (1-fluorocyclopropyl)methanol were studied through microwave spectroscopy and quantum chemical calculations by Møllendal et al. (2004). This research provides insights into the conformational preferences of cyclopropylmethanol derivatives, which are essential for understanding their chemical behavior and potential applications Møllendal et al., 2004.
Antiviral Activity
Research into monofluorinated cyclopropanoid nucleosides, which includes derivatives synthesized from fluorinated cyclopropylmethanols, revealed specific activity against HSV-1 and HSV-2. These findings, presented by Rosen et al. (2004), indicate the potential of fluorinated cyclopropane derivatives in the development of new antiviral drugs Rosen et al., 2004.
Biotechnological Applications
Methanol-based biotechnology offers promising avenues for the production of clean fuels and chemicals. Schrader et al. (2009) discussed the potential of methylotrophic bacteria for developing bioprocesses based on methanol, a carbon source that could contribute to economically competitive and environmentally friendly technologies Schrader et al., 2009.
作用機序
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and using the compound only in well-ventilated areas .
特性
IUPAC Name |
[1-[(4-fluorophenyl)methyl]cyclopropyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO/c12-10-3-1-9(2-4-10)7-11(8-13)5-6-11/h1-4,13H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMYSHCXWFHJOIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CC2=CC=C(C=C2)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1427381-05-2 | |
| Record name | {1-[(4-fluorophenyl)methyl]cyclopropyl}methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




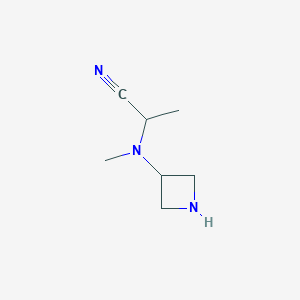
![1-[(3-chlorophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B1467174.png)

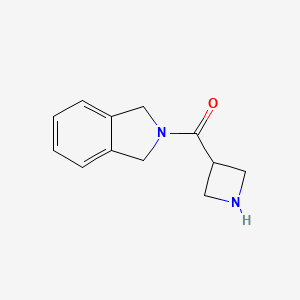

![1-[(2-chlorophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B1467181.png)
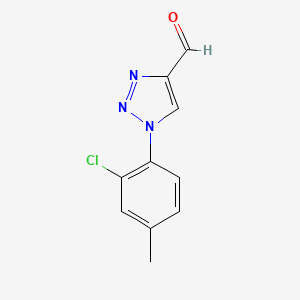
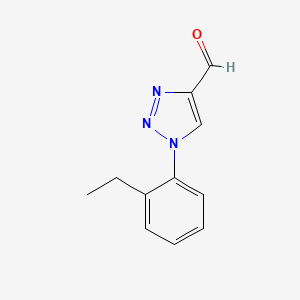

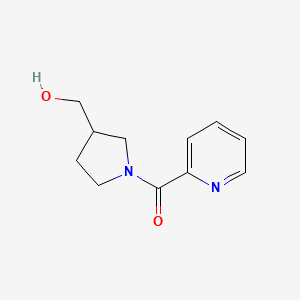

![1-[3-(Hydroxymethyl)pyrrolidin-1-yl]-2-(4-methylphenyl)ethan-1-one](/img/structure/B1467187.png)
![[1-(3-Methoxybenzoyl)pyrrolidin-3-yl]methanol](/img/structure/B1467194.png)